

Technical Whitepaper: 3-Azido-N,N-dimethylaniline

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Compound of Interest

Compound Name: 3-azido-N,N-dimethylaniline

CAS No.: 31125-03-8

Cat. No.: B6168730

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Synthesis, Reactivity, and Bioorthogonal Applications[1]

Executive Summary

3-Azido-N,N-dimethylaniline is a bifunctional aryl azide intermediate used primarily in bioorthogonal chemistry, photoaffinity labeling, and materials science.[1] Its structure combines an electron-donating dimethylamino group with an electron-withdrawing azide moiety in the meta position. This specific substitution pattern modulates its electronic properties, making it distinct from its para isomer (often used in colorimetric assays) by altering its fluorescence quenching capabilities and nitrene reactivity.

Chemical Profile & Identification

Property	Specification
Chemical Name	3-Azido-N,N-dimethylaniline
CAS Number	31125-03-8
Molecular Formula	C ₈ H ₁₀ N ₄
Molecular Weight	162.19 g/mol
Structure	m-Substituted aryl azide
Appearance	Typically a dark yellow to brown oil or low-melting solid (isomer dependent)
Solubility	Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
Key IR Signal	Distinctive azide stretching vibration () at ~2100–2150 cm ⁻¹

Storage & Stability:

- **Photosensitivity:** Highly sensitive to UV light.[1] Store in amber vials or foil-wrapped containers.
- **Thermal Stability:** Aryl azides can decompose explosively if heated.[1] Store below 4°C. Avoid rotary evaporation at temperatures >40°C.

Synthesis Protocol

The most reliable route to **3-azido-N,N-dimethylaniline** is via the diazotization-azidodediazotiation of the precursor amine, 3-amino-N,N-dimethylaniline. This "one-pot" sequence avoids the isolation of the potentially unstable diazonium salt.

Reagents:

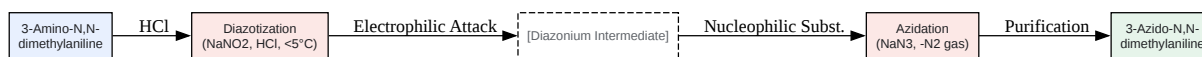
- Precursor: 3-Amino-N,N-dimethylaniline (CAS 99-98-9)
- Diazotization: Sodium nitrite (

-), Hydrochloric acid (, 6M)[1]
- Azidation: Sodium azide (), Sodium acetate (, buffer)[1]

Step-by-Step Methodology:

- Acidification: Dissolve 3-amino-N,N-dimethylaniline (1.0 eq) in 6M HCl at 0°C. Ensure vigorous stirring to prevent local overheating.
- Diazotization: Dropwise add an aqueous solution of (1.2 eq) while maintaining the internal temperature below 5°C.
 - Checkpoint: The solution should turn clear/orange. Test with starch-iodide paper (blue = excess).
- Azidation: Carefully add an aqueous solution of (1.5 eq) dropwise.[1]
 - Caution: Nitrogen gas () will evolve. Ensure proper venting.[2]
- Workup: Stir for 2 hours at 0°C -> RT. Extract with Ethyl Acetate (). Wash organic layer with sat.[3] and brine.[3] Dry over .[3]
- Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway via diazonium intermediate.

Reactivity & Mechanism

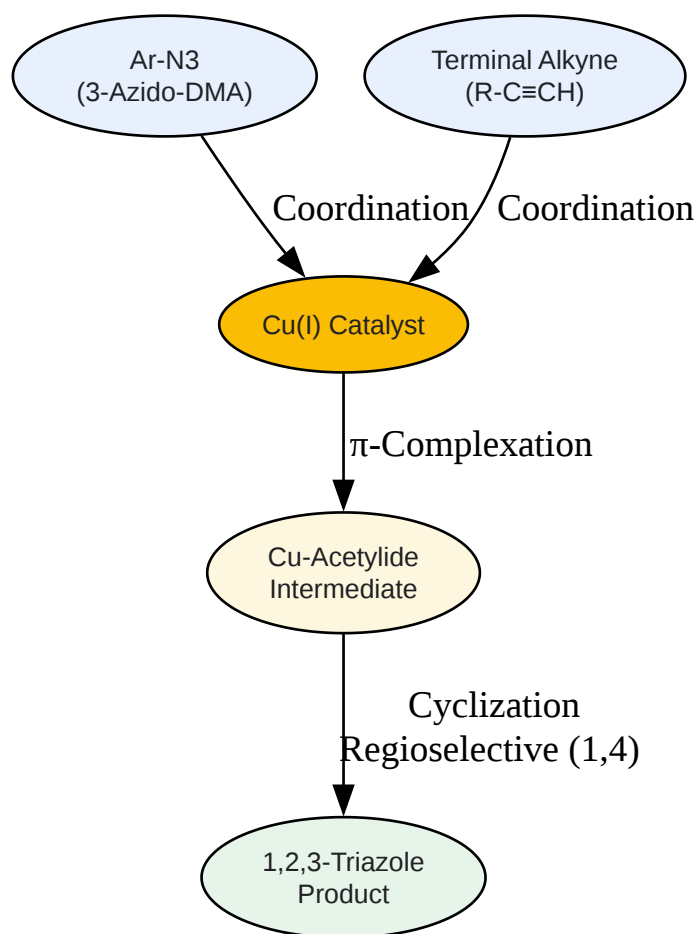
3-Azido-N,N-dimethylaniline exhibits two primary modes of reactivity: 1,3-Dipolar Cycloaddition (Click Chemistry) and Nitrene Formation (Photochemistry).

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group reacts with terminal alkynes in the presence of Cu(I) to form stable 1,4-disubstituted 1,2,3-triazoles.^[4] This is the gold standard for bioconjugation.

- Mechanism: The Cu(I) catalyst coordinates the alkyne, lowering the activation energy for the cycloaddition.
- Utility: Used to attach the dimethylaniline fluorophore/quencher to DNA, proteins, or polymers.^[1]

CuAAC Reaction Cycle



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Figure 2: Catalytic cycle for the formation of triazole conjugates.

B. Photochemical Nitrene Generation

Upon UV irradiation (~300–350 nm), the azide moiety extrudes

to generate a highly reactive aryl nitrene.^[1]

- Singlet Nitrene: Initially formed; inserts into O-H or N-H bonds.^[1]
- Triplet Nitrene: Formed via intersystem crossing; acts as a diradical, abstracting hydrogen or dimerizing.^[1]
- Application: Photoaffinity labeling. The nitrene covalently crosslinks to nearby biomolecules, mapping the binding site of the dimethylaniline derivative.

Applications in Research

1. Fluorescence Quenching (PET Probes)

The N,N-dimethylamino group is a strong electron donor.[1] When conjugated to a fluorophore via the azide (or if the azide itself acts as the acceptor), the system can undergo Photoinduced Electron Transfer (PET).[5]

- Mechanism: Excitation of the fluorophore promotes an electron transfer from the dimethylaniline donor to the fluorophore acceptor, quenching fluorescence.
- Sensing: Protonation of the amine (at low pH) or binding to a target can disrupt this electron transfer, restoring fluorescence ("Turn-On" sensor).

2. Precursor for Heterocycles

The meta-amino group allows for further functionalization before the azide is reacted. This is useful for creating bifunctional crosslinkers where the amine is acylated (e.g., with an NHS-ester) and the azide is reserved for a click reaction.

Safety & Handling (E-E-A-T)

- Explosion Hazard: While aryl azides are more stable than alkyl azides, the C/N ratio rule ($(N_C + N_O) / N_N \geq 3$) must be respected.[1] For $C_8H_{10}N_4$, the ratio is $8/4 = 2$, which is borderline.
 - Protocol: Never heat the neat compound above 60°C. Store in solution when possible.
- Toxicity: N,N-dimethylaniline derivatives are toxic by inhalation and skin absorption (methemoglobinemia risk).[1] Handle in a fume hood with nitrile gloves.

References

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